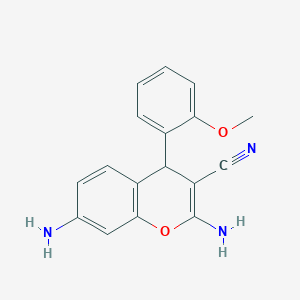
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCC is a chromene derivative that has shown promising results in scientific research related to cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it works by targeting multiple signaling pathways involved in cancer, inflammation, and neurodegeneration. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to have several biochemical and physiological effects in the body. Studies have shown that 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile can regulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to reduce oxidative stress and DNA damage in cells. Physiologically, 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been shown to reduce tumor growth, inflammation, and neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, inflammation, and neurodegeneration. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is its poor solubility, which can make it difficult to administer in vivo. The synthesis of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is also complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile, which could lead to the development of more targeted therapies. Further studies are also needed to determine the safety and efficacy of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile in humans. Overall, 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has shown great potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,7-diamino-4-hydroxychromene-3-carbonitrile with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to form 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile. The synthesis method of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer treatment. Studies have shown that 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition to cancer, 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also shown promising results in the treatment of inflammation and neurodegenerative diseases. Studies have shown that 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-5-3-2-4-11(14)16-12-7-6-10(19)8-15(12)22-17(20)13(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWWIXVKKFLSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
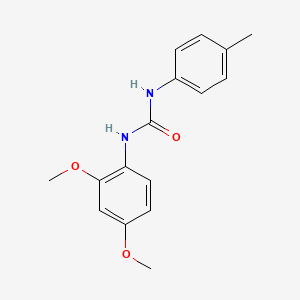
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)
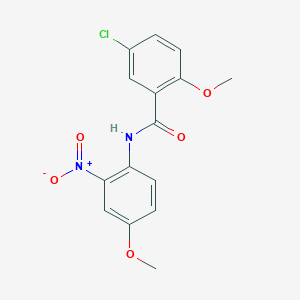
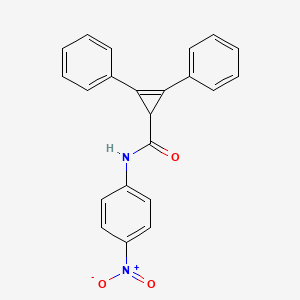
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
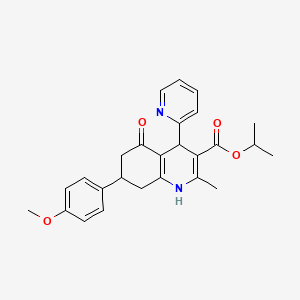
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)